

Transketolase: A Pivotal Therapeutic Target in Hepatocellular Carcinoma

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, necessitating the identification of novel molecular targets. Transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), has emerged as a critical player in HCC pathogenesis. Upregulated in HCC tissues and cell lines, elevated TKT expression correlates with poor patient prognosis, promoting tumor growth, metastasis, and resistance to therapy. This technical guide provides a comprehensive overview of TKT's role in HCC, detailing its involvement in metabolic reprogramming and oncogenic signaling. We present quantitative data on TKT expression and the effects of its inhibition, alongside detailed experimental protocols for key assays, to facilitate further research and the development of TKT-targeted therapies for HCC.

Introduction: The Emerging Role of Transketolase in HCC

Hepatocellular carcinoma is a highly aggressive malignancy characterized by profound metabolic alterations that support rapid cell proliferation and survival. One of the central metabolic pathways implicated in HCC is the pentose phosphate pathway (PPP). The PPP's non-oxidative branch, primarily regulated by transketolase (TKT), is crucial for producing

ribose-5-phosphate, a precursor for nucleotide biosynthesis, and nicotinamide adenine dinucleotide phosphate (NADPH), a key antioxidant.[1][2]

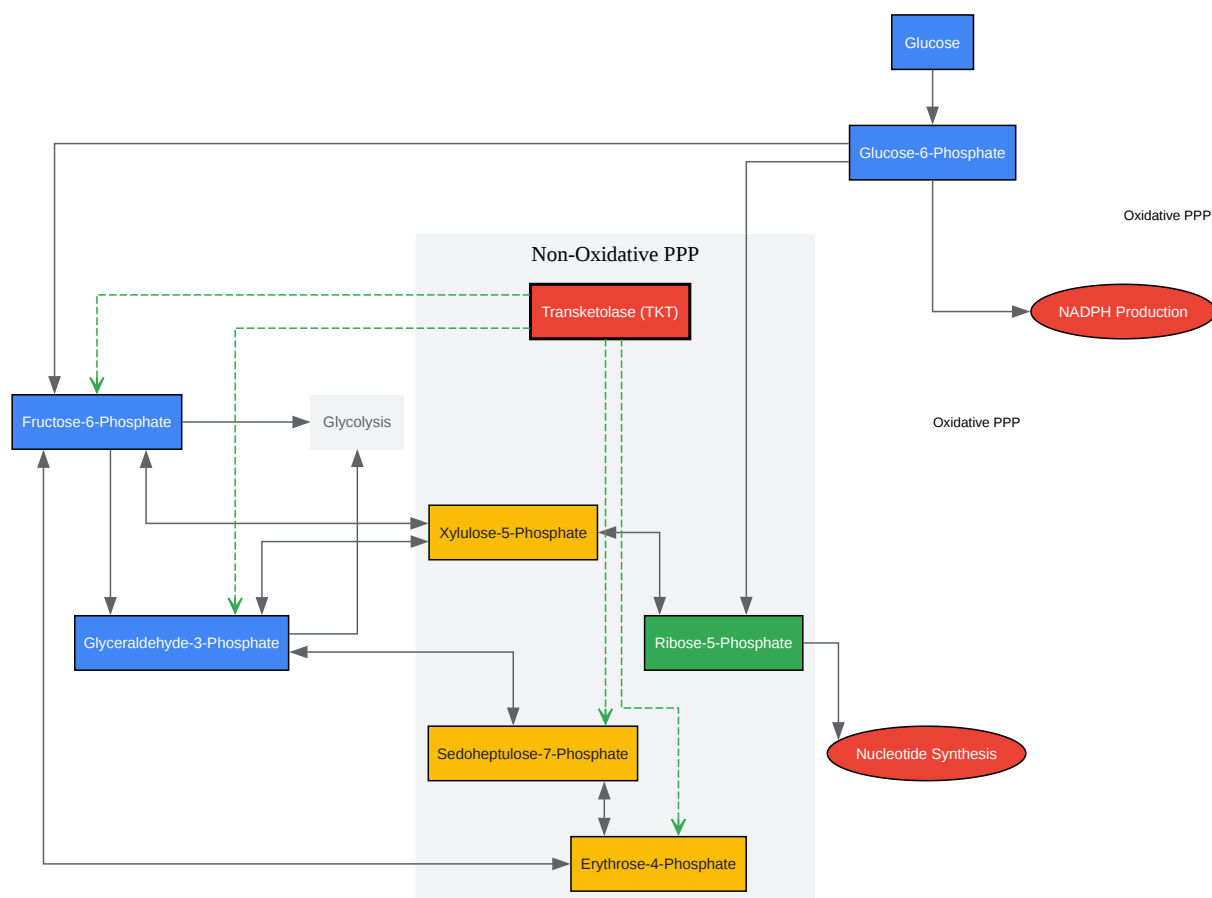
In HCC, TKT is significantly upregulated in tumor tissues compared to adjacent non-tumorous liver tissue.[1][3] This overexpression is associated with aggressive clinicopathological features, including larger tumor size, venous invasion, and microsatellite formation, ultimately leading to a poorer prognosis for patients.[1][4] The pivotal role of TKT extends beyond metabolic reprogramming; it actively promotes HCC cell migration, invasion, angiogenesis, and tumorigenesis.[1][5] Both genetic knockdown and pharmacological inhibition of TKT have been shown to suppress HCC progression in vitro and in vivo, highlighting its potential as a promising therapeutic target.[4][6][7] This guide will delve into the molecular mechanisms underpinning TKT's function in HCC and provide the necessary technical information to investigate and target this critical enzyme.

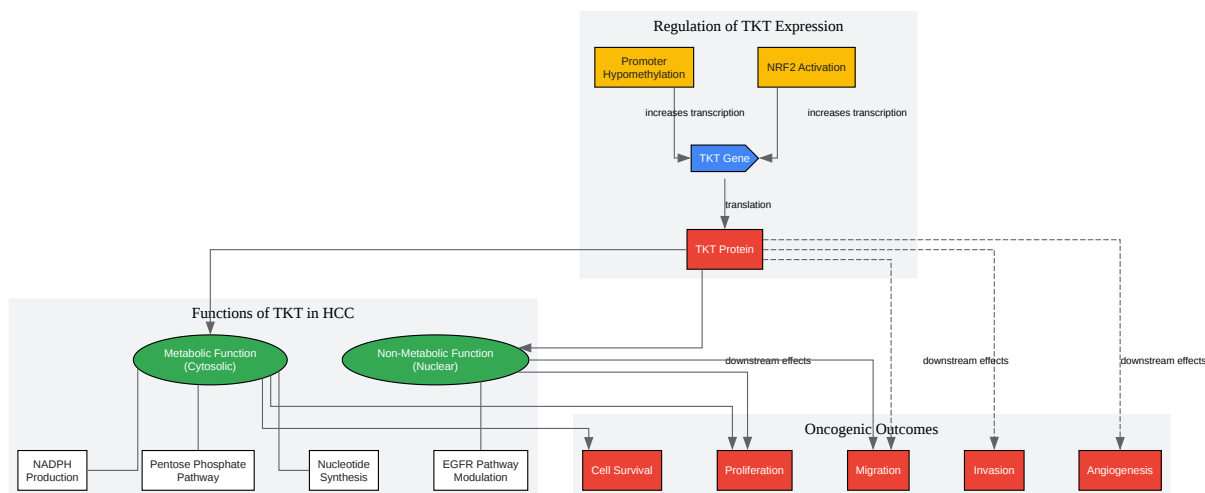
TKT in HCC: Signaling Pathways and Molecular Mechanisms

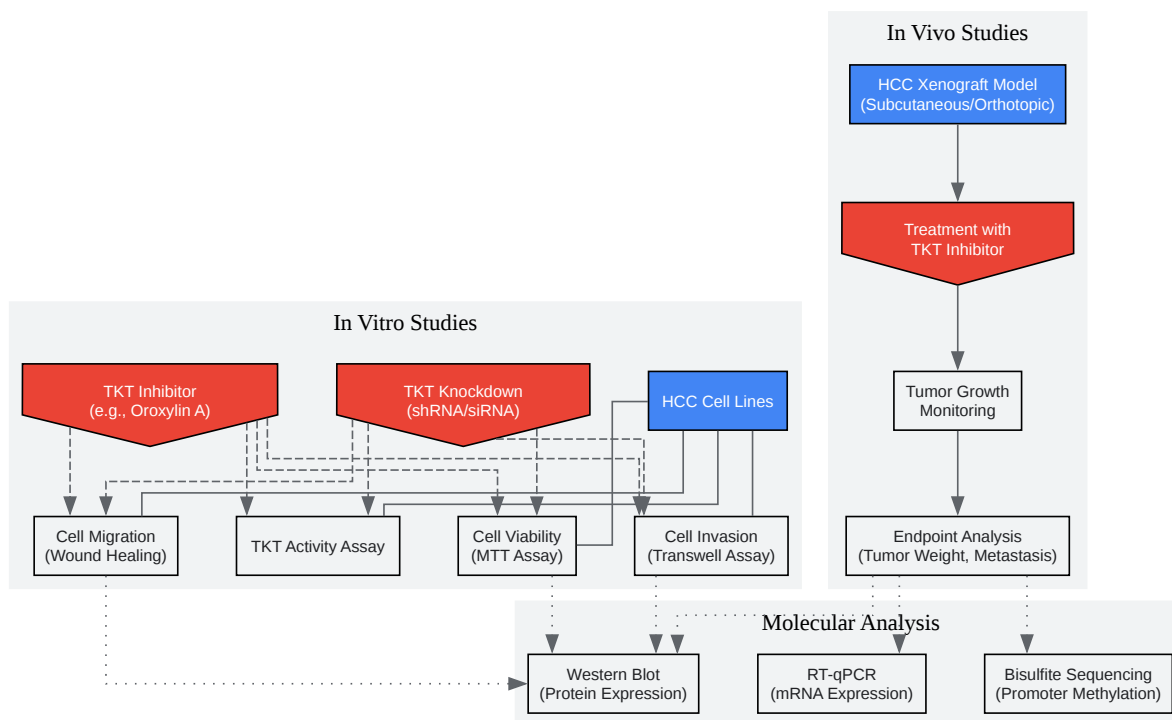
TKT's contribution to HCC progression is multifaceted, involving both its canonical metabolic function within the PPP and non-metabolic roles.

The Pentose Phosphate Pathway and Metabolic Reprogramming

TKT catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor, facilitating the interconversion of sugar phosphates in the non-oxidative PPP. This process is vital for generating ribose-5-phosphate for DNA and RNA synthesis and for producing NADPH to counteract oxidative stress by maintaining a reduced glutathione pool.[2][8] Cancer cells, including HCC, exhibit a high demand for both nucleotides and antioxidants to sustain their rapid proliferation and survive in a hostile tumor microenvironment.[2][7] By redirecting glycolytic intermediates into the PPP, TKT fuels these anabolic and antioxidant needs of HCC cells.[9]







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